molecular formula C9H13N3O3 B2416793 3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid CAS No. 1341649-33-9

3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid

Cat. No.: B2416793
CAS No.: 1341649-33-9
M. Wt: 211.221
InChI Key: BFJWXRLPCCBLCU-UHFFFAOYSA-N
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Description

3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methylcarbamoyl group and a butanoic acid chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1H-pyrazole with appropriate reagents to introduce the carbamoyl and butanoic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(methylcarbamoyl)pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(5-8(13)14)12-4-3-7(11-12)9(15)10-2/h3-4,6H,5H2,1-2H3,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJWXRLPCCBLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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